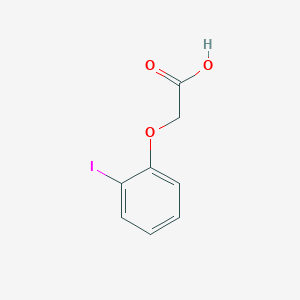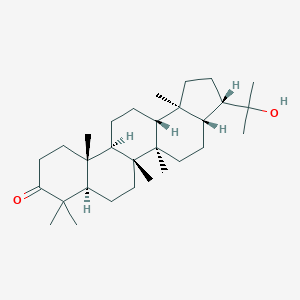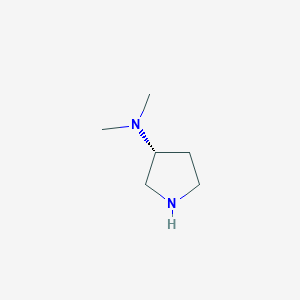
4,5-Dibenzyloxy-2-methylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibenzyloxy-2-methylacetophenone is an organic compound with the molecular formula C23H22O3 and a molecular weight of 346.42 g/mol . It is characterized by the presence of two benzyloxy groups attached to the benzene ring, along with a methyl group and an acetophenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzyloxy-2-methylacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dihydroxy-2-methylacetophenone.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected by converting them into benzyloxy groups using benzyl chloride and a base such as potassium carbonate.
Acetylation: The methyl group is introduced through an acetylation reaction using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibenzyloxy-2-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,5-Dibenzyloxy-2-methylacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dibenzyloxy-2-methylacetophenone involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the acetophenone moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxy-2-methylacetophenone: Lacks the benzyloxy groups but has similar core structure.
4,5-Dibenzyloxyacetophenone: Similar but without the methyl group.
2-Methylacetophenone: Lacks the benzyloxy groups and has a simpler structure.
Uniqueness
4,5-Dibenzyloxy-2-methylacetophenone is unique due to the presence of both benzyloxy groups and a methyl group on the acetophenone core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
1-[2-methyl-4,5-bis(phenylmethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-17-13-22(25-15-19-9-5-3-6-10-19)23(14-21(17)18(2)24)26-16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFZJOSFXOVDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)

![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)








![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)


